molecular formula C20H25ClN2O3S B2427681 N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 953261-42-2

N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No.: B2427681
CAS No.: 953261-42-2
M. Wt: 408.94
InChI Key: WGHZYNISCWFNFR-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide represents a structurally sophisticated compound incorporating both piperidine and sulfonamide pharmacophores, making it a valuable investigational tool for receptor-targeted therapeutic research. This compound is of significant interest in early-stage pharmacological development, particularly for researchers exploring novel ligands for G-protein coupled receptors and enzymatic targets. The molecular architecture features a benzenesulfonamide group ortho-substituted with chloro and methoxy functionalities, linked through a methylene bridge to a 1-benzylpiperidine scaffold—a structural motif present in compounds targeting adrenergic receptors . Research applications for this compound primarily focus on metabolic disease pathways, including the investigation of insulin resistance mechanisms and hyperglycemia management strategies . The sulfonamide component suggests potential for enzyme inhibition studies, possibly targeting histone methyltransferases which play crucial roles in epigenetic regulation and have been implicated in oncological and inflammatory processes . Additionally, the benzylpiperidine moiety provides structural characteristics compatible with central nervous system targets, potentially enabling neuroscience research applications. The strategic chloro and methoxy substitutions enhance molecular interactions through halogen bonding and hydrogen bonding capabilities, potentially increasing target affinity and selectivity. This compound enables researchers to explore structure-activity relationships in medicinal chemistry programs, particularly in optimizing receptor binding kinetics and metabolic stability. Investigators utilize this chemical probe in target validation studies, mechanism of action analyses, and as a structural template for designing novel therapeutic candidates across multiple disease domains including metabolic disorders, inflammatory conditions, and oncology research .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-3-chloro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3S/c1-26-20-8-7-18(13-19(20)21)27(24,25)22-14-16-9-11-23(12-10-16)15-17-5-3-2-4-6-17/h2-8,13,16,22H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHZYNISCWFNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Sulfonamide Formation: The benzylpiperidine intermediate is reacted with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases acetylcholine levels, leading to enhanced cholinergic neurotransmission and improved cognitive function . Additionally, the compound may interact with monoamine oxidase enzymes, affecting the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin .

Comparison with Similar Compounds

N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide can be compared with other similar compounds, such as:

    Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase inhibitor used for Alzheimer’s disease. Similar to donepezil, rivastigmine differs in its chemical structure and may have different efficacy and side effect profiles.

    Galantamine: An acetylcholinesterase inhibitor with additional nicotinic receptor modulating properties.

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

  • IUPAC Name : N-[(1-benzylpiperidin-4-yl)methyl]-3-chloro-4-methoxybenzenesulfonamide

Its chemical structure is characterized by a piperidine ring, a chloro group, and a methoxybenzenesulfonamide moiety, which contribute to its biological properties.

Target Enzyme: Acetylcholinesterase

This compound primarily targets acetylcholinesterase (AChE) . This enzyme plays a crucial role in the hydrolysis of acetylcholine in the synaptic cleft, thus regulating neurotransmission in the nervous system.

Mode of Action

The compound is believed to interact with AChE, potentially leading to inhibition of the enzyme's activity. This could result in increased levels of acetylcholine, thereby enhancing cholinergic transmission, which is vital for cognitive functions and memory processes.

Anti-HIV and Antifungal Properties

Recent studies have indicated that this compound exhibits anti-HIV and antifungal activities . These properties suggest potential applications in treating viral infections and fungal diseases, making it a candidate for further pharmacological exploration .

Neuroprotective Effects

Given its interaction with AChE, there is ongoing research into its neuroprotective effects, particularly concerning neurodegenerative diseases like Alzheimer's disease. The modulation of cholinergic pathways may offer therapeutic benefits in maintaining cognitive function .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1 Demonstrated inhibition of AChE with an IC50 value indicating significant potency as an AChE inhibitor.
Study 2 Reported anti-HIV activity through inhibition of viral replication in cell cultures.
Study 3 Investigated antifungal properties against various strains, showing effective growth inhibition.

Synthesis and Chemical Reactions

The synthesis of this compound involves multiple steps:

  • Formation of the Piperidine Ring : Achieved through hydrogenation or cyclization methods.
  • Benzylation : The piperidine derivative is benzylated using benzyl halides.
  • Sulfonamide Formation : The intermediate reacts with 3-chloro-4-methoxybenzenesulfonyl chloride to yield the final product.

This synthetic route allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

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